
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer, autoimmune disorders, and other diseases.
Mecanismo De Acción
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone exerts its effects by inhibiting the activity of various kinases, including BTK, ITK, and TEC. These kinases are involved in the regulation of immune cell function, including B cell and T cell activation, proliferation, and differentiation. By inhibiting these kinases, this compound can modulate immune cell function and reduce inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, leading to modulation of immune cell function and reduction of inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, leading to tumor cell death. This compound has also been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone in lab experiments is its specificity for BTK, ITK, and TEC kinases. This allows for more precise modulation of immune cell function and reduction of inflammation. However, one limitation of using this compound is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the study of (2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone. One potential area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases. Another area of research is the exploration of this compound's potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer and other diseases.
Métodos De Síntesis
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-(2-methoxyethoxy)benzaldehyde with potassium tert-butoxide to form the corresponding benzylate. The benzylate is then reacted with 2-(tert-butylthio)acetaldehyde to form the corresponding thioacetal. The thioacetal is then reacted with piperidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
(2-((Tert-butylthio)methyl)piperidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TEC, which are involved in the regulation of immune cell function. This compound has also been shown to have anti-tumor activity in preclinical models of lymphoma, leukemia, and other types of cancer. In addition, it has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3S/c1-20(2,3)25-15-17-7-5-6-12-21(17)19(22)16-8-10-18(11-9-16)24-14-13-23-4/h8-11,17H,5-7,12-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOPHRFDKWEPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=C(C=C2)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)
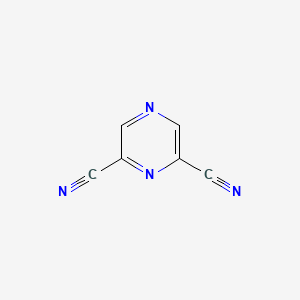
![[2-(Benzooxazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B2728084.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)
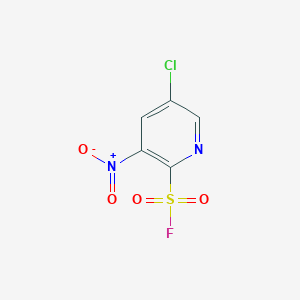

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
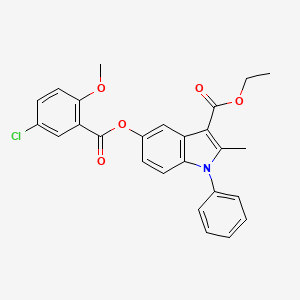
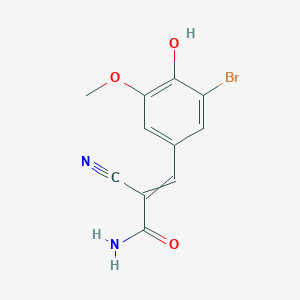
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2728100.png)
![1-ethyl-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2728101.png)

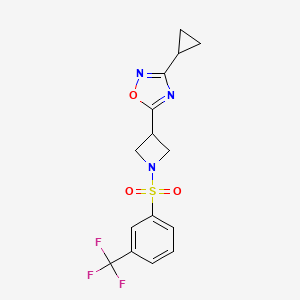
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2728104.png)